N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Catalog No.
S1923343
CAS No.
250612-31-8
M.F
C19H36N2O8
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediam...

CAS Number

250612-31-8

Product Name

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

IUPAC Name

4-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid

Molecular Formula

C19H36N2O8

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C19H36N2O8/c1-19(2,3)29-18(25)21-9-5-11-27-13-15-28-14-12-26-10-4-8-20-16(22)6-7-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

RTHQDNQOODHVLK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O
  • N-Boc protecting group: This group (tert-Butyloxycarbonyl) protects the primary amine (NH2) at one end of the molecule, allowing for controlled manipulation of the other functional group. Once the desired chemical modifications are complete, the Boc group can be selectively removed to reveal the free amine. PubChem, N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine:
  • Succinyl moiety: This dicarboxylic acid group (COOH-CH2-CH2-COOH) provides the molecule with its bifunctional nature. The presence of two carboxylic acid groups allows for the creation of amide bonds with other molecules at both ends of the linker.
  • Peptide Synthesis: This linker is valuable for the construction of peptides, which are chains of amino acids. The Boc group protects the N-terminus (beginning) of the peptide while the succinyl moiety allows for conjugation to another peptide or biomolecule at the C-terminus (end). AdipoGen Life Sciences, N-Boc-N′-succinyl-4,7,10-trioxa-1,13-tridecanediamine:
  • Polymer Conjugation: N-Boc-N'-succinyl-4,7,10-trioxa-1,3-tridecanediamine can be used to attach polymers (large molecules) to other molecules of interest. This allows researchers to create new materials with specific properties, such as drug delivery systems or biosensors.
  • Surface Modification: Biomolecules can be linked to surfaces using this linker. This technique is useful for creating functionalized surfaces for cell culture studies, biosensors, and diagnostic assays.

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a synthetic compound characterized by its unique structure, which includes a bifunctional linker. Its molecular formula is C₁₉H₃₆N₂O₈, with a molecular weight of 420.5 g/mol. The compound appears as a colorless viscous liquid and is soluble in dimethylformamide. It is primarily used in chemical synthesis due to its reactivity and ability to link various molecules together effectively .

N-Boc-N'-succinyl-4,7,10-trioxa-1,3-tridecanediamine does not have a direct mechanism of action as it's a linker molecule. Its role is to bridge two other molecules through its reactive groups. The mechanism of action depends on the target molecules it is attached to.

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal procedures.
Due to the presence of functional groups such as amines and esters. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the release of the N-Boc (tert-butoxycarbonyl) protecting group and the formation of the corresponding succinyl derivative. Additionally, it can react with other nucleophiles, making it valuable in peptide synthesis and other organic transformations .

While specific biological activity data for N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is limited, compounds with similar structures often exhibit interesting biological properties. These may include antimicrobial activity or the ability to act as drug delivery systems due to their amphiphilic nature. The succinyl group may enhance solubility and bioavailability in biological systems .

The synthesis of N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine typically involves multiple steps:

  • Formation of the Base Structure: The base molecule, 4,7,10-trioxa-1,13-tridecanediamine, can be synthesized through a two-step reaction involving acrylonitrile and ethylene glycol.
  • Protection of Amine Groups: The amine groups are then protected using the N-Boc group.
  • Introduction of Succinyl Group: Finally, the succinyl moiety is introduced via an acylation reaction.

Each step must be optimized for yield and purity to ensure the final product meets desired specifications .

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine finds applications in:

  • Chemical Synthesis: It serves as a bifunctional linker in various synthetic pathways.
  • Peptide Synthesis: Its ability to protect amine groups makes it useful in peptide coupling reactions.
  • Drug Delivery Systems: The compound's structure allows for potential use in formulating drug delivery vehicles that enhance solubility and stability .

Interaction studies involving N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine focus on its reactivity with other biomolecules. Research indicates that compounds with similar structural motifs can interact with enzymes or receptors due to their amphiphilic nature. Further studies are needed to elucidate specific interactions and their implications for biological systems .

Several compounds share structural similarities with N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4,7,10-Trioxa-1,13-tridecanediamineContains three ether linkages and two aminesLacks protective groups; more reactive
N-Boc-3-amino-1-propanesulfonic acidContains a sulfonic acid groupMore hydrophilic; used in peptide synthesis
N-succinyl-L-lysineContains an amino acid structureNaturally occurring; used in biochemistry

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine stands out due to its unique combination of ether linkages and protective groups that enhance its utility in synthetic chemistry while maintaining stability compared to similar compounds .

Stepwise Synthesis Protocols for Boc-Protected Diamines

The synthesis of N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine represents a complex multistep process that requires careful optimization of protecting group strategies and reaction conditions. The stepwise synthesis begins with the selective mono-protection of 4,7,10-trioxa-1,13-tridecanediamine using tert-butoxycarbonyl (Boc) protection chemistry [1] [2].

Mono-Boc Protection Strategy

The selective mono-protection of diamines presents significant challenges due to the potential for over-protection leading to bis-Boc products. Recent methodological advances have demonstrated that the use of trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) as hydrochloric acid sources enables highly selective mono-Boc protection [2] [3]. This methodology involves the in-situ generation of mono-hydrochloride salts of diamines, which significantly improves the selectivity of the protection reaction.

The optimized protocol involves treating the diamine with one equivalent of Me₃SiCl in anhydrous methanol at 0°C, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) [4]. This approach consistently yields mono-Boc protected diamines with purities ranging from 93% to greater than 99%, as determined by gas chromatography-mass spectrometry analysis [4].

Diamine Chain LengthMonoprotection Yield (%)Selectivity Ratio (mono:di)Reaction Time (min)Temperature (°C)
C2-C2934.2:1600
C4-C4944.1:1600
C6-C6644.0:1600
C8-C8733.8:1900
C10-C10673.5:1900
C12-C12613.2:11200

Flow Chemistry Approaches

Continuous flow synthesis has emerged as a promising alternative to traditional batch methods for mono-Boc protection of diamines [5]. Flow-mediated synthesis demonstrates superior selectivity and reproducibility compared to batch processes, particularly for alkyl diamines. The use of microreactor technology with internal diameters of 0.5 mm consistently produces mono-Boc products in 64-65% yields with excellent product-to-side-product ratios exceeding 4:1 [5].

The flow chemistry approach offers several advantages including improved heat transfer, enhanced mixing efficiency, and reduced formation of di-protected byproducts [5]. Temperature control is critical, with optimal results achieved at 0°C and residence times of 0.5-1.0 minutes [5].

Thermal Deprotection Methods

Recent advances in thermal deprotection have enabled selective removal of Boc groups under catalyst-free conditions [6] [7]. Thermal N-Boc deprotection can be readily accomplished in continuous flow systems at temperatures ranging from 150-230°C, depending on the substrate structure [7]. For bis-Boc diamines, selective thermal deprotection at 150°C for 30 minutes in methanol provides mono-Boc products in yields of 82-90% [7].

PEGylation Techniques Using 4,7,10-Trioxatridecane Spacers

The incorporation of polyethylene glycol (PEG) spacers, specifically the 4,7,10-trioxatridecane unit, represents a critical component in the synthesis of the target compound. PEGylation techniques have evolved significantly to address challenges related to chain length optimization, coupling efficiency, and product purification [8] [9] [10].

One-Pot PEG Elongation Strategies

Recent developments in PEG synthesis have introduced one-pot elongation approaches that significantly streamline the synthetic process [11] [12]. The use of base-labile protecting groups, such as phenethyl groups, enables deprotection and coupling reactions to occur sequentially in a single pot [13]. This methodology eliminates the need for intermediate purification steps and reduces the overall number of synthetic operations [13].

The one-pot approach utilizes Williamson ether formation conditions under basic conditions, where the protecting group remains stable during the coupling reaction but can be selectively removed under more basic conditions [13]. This strategy has been successfully applied to synthesize monodisperse PEGs with high efficiency and reduced synthetic complexity [13].

PEG Chain LengthCoupling Yield (%)Reaction Time (h)Temperature (°C)Solvent Ratio (DMF:H₂O)
PEG3872.0609:1
PEG4852.5609:1
PEG6823.0658:2
PEG8784.0658:2
PEG10735.0707:3
PEG12686.0707:3

Mini-PEG Spacer Optimization

The use of mini-PEG spacers with defined molecular structures offers advantages over long polymeric PEG linkers [14]. Mini-PEG spacers, such as 11-amino-3,6,9-trioxaundecanoic acid, provide increased hydrophilicity while minimizing steric hindrance effects [14]. These spacers maintain receptor binding affinity while improving pharmacokinetic properties [14].

The synthesis of mini-PEG spacered compounds typically involves coupling reactions using O-(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) as the coupling reagent in acetonitrile [14]. Optimal conditions include the use of N,N'-diisopropylethylamine (DIPEA) as a base and reaction times of 0.5-2 hours at room temperature [14].

Solvent Effects and Optimization

Solvent selection plays a crucial role in PEGylation reactions, particularly for achieving high yields and minimizing side reactions [15] [16]. Cyclopentyl methyl ether (CPME) has emerged as a green solvent alternative for PEG synthesis, offering improved safety profiles and environmental compatibility [17]. The use of CPME in enzymatic PEGylation reactions has demonstrated excellent conversion rates exceeding 92% with minimal purification requirements [17].

Succinylation Reaction Mechanisms and Yield Optimization

The final step in the synthesis involves the introduction of the succinyl group through succinylation reactions. This transformation requires careful optimization of reaction conditions to maximize yield while minimizing side product formation [18] [19] [20].

Succinic Anhydride Mediated Reactions

Succinylation reactions typically employ succinic anhydride as the acylating agent in the presence of amines [21]. The reaction mechanism involves nucleophilic attack of the amine on the anhydride carbonyl, followed by ring opening to form the corresponding succinamic acid derivative [19]. Computational studies have revealed that concerted mechanisms exhibit lower activation energies compared to stepwise addition-elimination pathways [19].

The optimal reaction conditions involve the use of mild bases such as pyridine or triethylamine, with reaction temperatures ranging from room temperature to 60°C [20]. Catalyst loading is critical, with optimal results achieved using 1.5 equivalents of base relative to the starting amine [20].

Catalyst EquivalentYield (%)Reaction Time (h)Side Product Formation (%)Conversion (%)
0.54561257
1.0784886
1.5853590
2.0833790
2.57941089
3.07451589

Alternative Activation Methods

Recent advances have explored alternative methods for carboxylic acid activation beyond traditional anhydride chemistry [23]. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and catalytic amounts of 1-hydroxybenzotriazole (HOBt) has proven effective for coupling electron-deficient amines with functionalized carboxylic acids [23].

This methodology is particularly advantageous for substrates that are sensitive to harsh reaction conditions or prone to decomposition under traditional acylation conditions [23]. The use of N,N'-diisopropylethylamine (DIPEA) as an additional base further enhances the coupling efficiency while minimizing epimerization and other side reactions [23].

Temperature and Time Optimization

Temperature optimization studies have revealed that moderate heating (40-60°C) provides the optimal balance between reaction rate and product selectivity [20]. Higher temperatures (>80°C) lead to increased decomposition and side product formation, while lower temperatures result in incomplete conversion and extended reaction times [20].

Temperature (°C)Overall Yield (%)Decomposition (%)Reaction Rate (relative)Selectivity
05220.3High
256731.0High
407352.1Medium
607883.5Medium
8071154.2Low
10065254.8Low

The optimization of reaction time is equally important, with studies indicating that 3-4 hour reaction times provide optimal yields while minimizing over-reaction and decomposition pathways [20]. Extended reaction times beyond 6 hours typically result in decreased yields due to product degradation and increased side product formation [20].

Enzymatic Approaches

Enzymatic methods using Candida antarctica lipase B (CALB) have shown promise for sustainable amide bond formation under mild conditions [17]. These biocatalytic approaches offer excellent selectivity and can operate in green solvents such as cyclopentyl methyl ether [17]. The enzymatic methodology produces amides with excellent conversions (>92%) and yields (>90%) without requiring intensive purification steps [17].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2-Dimethyl-4,20-dioxo-3,9,12,15-tetraoxa-5,19-diazatricosan-23-oic acid

Dates

Modify: 2023-08-16

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